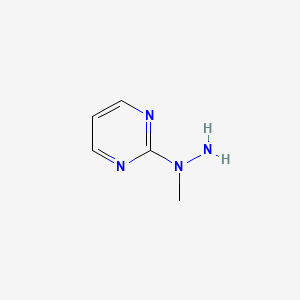
2-(1-Methylhydrazinyl)pyrimidine
Overview
Description
2-(1-Methylhydrazinyl)pyrimidine is a chemical compound with the molecular formula C6H9N5 It is a derivative of pyrimidine, where a methylhydrazinyl group is attached to the second position of the pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 2-(1-Methylhydrazinyl)pyrimidine is the C (sp2)–H bond in organic compounds . This compound acts as a bidentate directing group, guiding the reaction towards specific sites on the molecule .
Mode of Action
This compound interacts with its targets through a cobalt-catalyzed C (sp2)–H alkenylation/annulation . This involves reacting with a terminal or internal alkyne followed by annulation . The compound shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .
Biochemical Pathways
The compound is involved in the C–H functionalization/spirocyclization cascade . This cascade protocol shows high efficiency and remarkable functional group tolerance . The products of this reaction are ubiquitous spirosuccinimides, obtained in good to excellent yields with high regioselectivity .
Pharmacokinetics
The compound can be reductively removed in one step under mild conditions , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of an isoquinoline backbone or thiophene-fused pyridones depending on the reaction conditions and substrates. These products are formed with high regioselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylhydrazinyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylhydrazine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with methylhydrazine under basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylhydrazinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The methylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or other hydrazines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2-(1-Methylhydrazinyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(1-Methylhydrazinyl)benzene: Contains a benzene ring, offering different electronic properties.
2-(1-Methylhydrazinyl)thiazole: Features a thiazole ring, which can influence its reactivity and applications.
Uniqueness
2-(1-Methylhydrazinyl)pyrimidine is unique due to its specific structure, which combines the properties of pyrimidine with the reactivity of the methylhydrazinyl group. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
IUPAC Name |
1-methyl-1-pyrimidin-2-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-9(6)5-7-3-2-4-8-5/h2-4H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULQEPLDSVNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CC=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


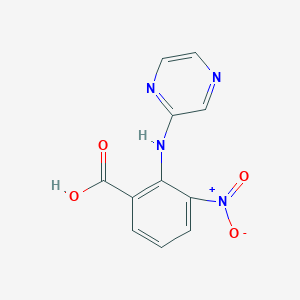

![Trimethyl[(3-methylphenyl)ethynyl]silane](/img/structure/B3342908.png)
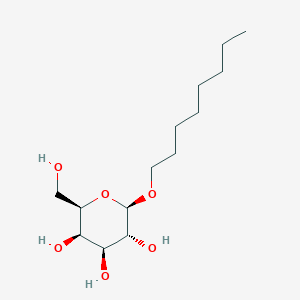
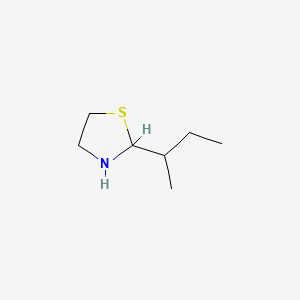

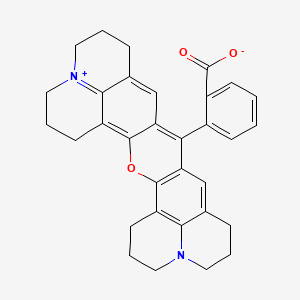
![4-[(E)-hydroxyiminomethyl]benzene-1,2,3-triol](/img/structure/B3342933.png)
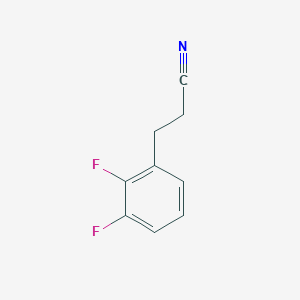
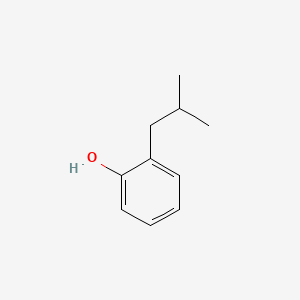
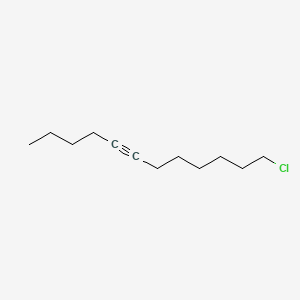
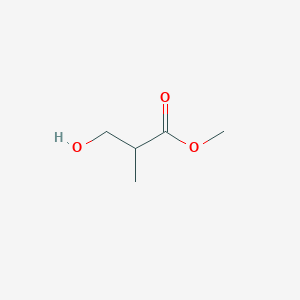
![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
![(3R,4S)-4-Ethyl-8-methoxy-6-trimethylsilanyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-3,4-diol](/img/structure/B3342965.png)
